![molecular formula C27H34N2O3S B12503736 N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]glycinamide](/img/structure/B12503736.png)
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(tricyclo[3311~3,7~]dec-1-yl)phenyl]glycinamide is a complex organic compound with a unique structure that includes a tricyclo[3311~3,7~]decane moiety, a glycinamide backbone, and various substituents such as methylsulfonyl and dimethylphenyl groups
Preparation Methods
The synthesis of N2-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(tricyclo[3311~3,7~]dec-1-yl)phenyl]glycinamide involves multiple steps, each requiring specific reaction conditions and reagents The synthetic route typically starts with the preparation of the tricyclo[331
Tricyclo[3.3.1.1~3,7~]decane Core Synthesis: This step involves the cyclization of appropriate precursors under controlled conditions to form the tricyclo[3.3.1.1~3,7~]decane structure.
Glycinamide Backbone Introduction: The glycinamide backbone is introduced through a series of reactions, including amidation and protection/deprotection steps.
Substituent Attachment: The final step involves the attachment of the 2,4-dimethylphenyl and methylsulfonyl groups to the glycinamide backbone, typically through nucleophilic substitution or coupling reactions.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the tricyclo[3.3.1.1~3,7~]decane core.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]glycinamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique structure and reactivity make it a candidate for use in materials science and other industrial applications.
Mechanism of Action
The mechanism of action of N2-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]glycinamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or other cellular processes.
Comparison with Similar Compounds
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]glycinamide can be compared with other compounds that have similar structural features or functional groups. Some similar compounds include:
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide: Lacks the tricyclo[3.3.1.1~3,7~]decane moiety.
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-phenylglycinamide: Lacks the tricyclo[3.3.1.1~3,7~]decane moiety and has a simpler phenyl group.
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(cyclohexyl)phenyl]glycinamide: Contains a cyclohexyl group instead of the tricyclo[3.3.1.1~3,7~]decane moiety.
The uniqueness of N2-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]glycinamide lies in its combination of the tricyclo[3.3.1.1~3,7~]decane core with the glycinamide backbone and the specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H34N2O3S |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
N-[4-(1-adamantyl)phenyl]-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C27H34N2O3S/c1-18-4-9-25(19(2)10-18)29(33(3,31)32)17-26(30)28-24-7-5-23(6-8-24)27-14-20-11-21(15-27)13-22(12-20)16-27/h4-10,20-22H,11-17H2,1-3H3,(H,28,30) |
InChI Key |
BDOLMRSPMMSGQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12503657.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12503658.png)
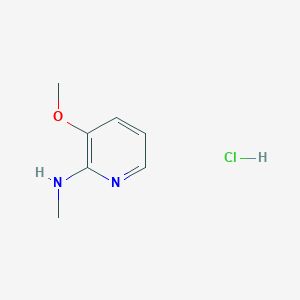
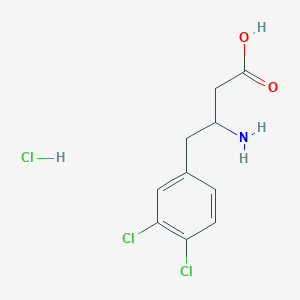

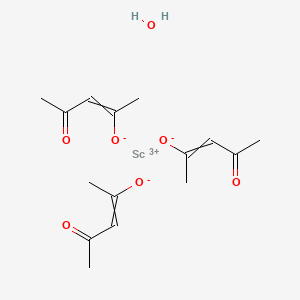
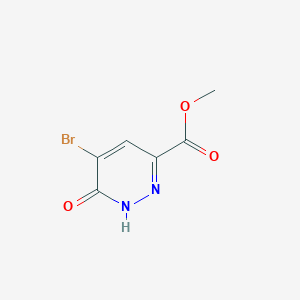
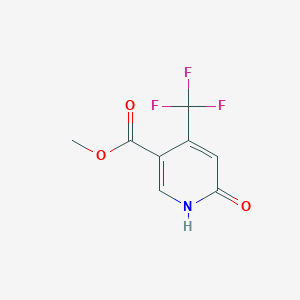
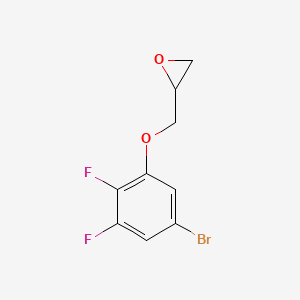
![N-[4-(benzylamino)phenyl]acetamide](/img/structure/B12503715.png)
![N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]ethyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12503717.png)
![diethyl 5,5'-(butane-1,4-diylbis{[4-(ethoxycarbonyl)-1H-1,2,3-triazole-1,5-diyl]sulfanediyl})bis(1,2,3-thiadiazole-4-carboxylate)](/img/structure/B12503723.png)
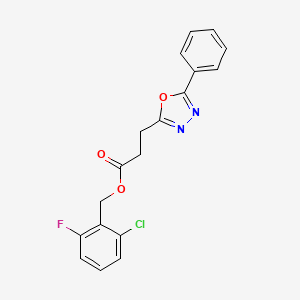
![4-fluoro-N-(4-methoxyphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B12503729.png)
